Lipophilicity (XLogP3) Comparison for Blood-Brain Barrier Penetration Predictions
The target compound exhibits a computed XLogP3 of 0.8, which is 1.4 log units higher than levetiracetam (-0.6) and comparable to brivaracetam (0.88), the most lipophilic SV2A ligand. This value is substantially lower than the MAO-B inhibitor rasagiline (1.8), suggesting a balanced CNS permeation profile that reduces the risk of non-specific tissue binding associated with highly lipophilic propargylamines [1][2][3].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | Levetiracetam = -0.6; Brivaracetam = 0.88; Rasagiline = 1.8 |
| Quantified Difference | Δ vs. levetiracetam = +1.4 log units; Δ vs. rasagiline = -1.0 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) or equivalent consensus method |
Why This Matters
Lipophilicity is a primary driver of CNS penetration; the intermediate XLogP3 positions this scaffold favorably for brain-exposure programs without the excessive logP (>3) that often causes hERG binding or rapid metabolic clearance.
- [1] PubChem Compound Summary for CID 146083721, computed XLogP3. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Levetiracetam ligand page. XLogP: -0.63. View Source
- [3] Sielc Technologies. Rasagiline (CAS 136236-51-6) properties: LogP 1.8. View Source
